7-Fluoro-5-azaspiro[2.5]octane 7-Fluoro-5-azaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17408302
InChI: InChI=1S/C7H12FN/c8-6-3-7(1-2-7)5-9-4-6/h6,9H,1-5H2
SMILES:
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol

7-Fluoro-5-azaspiro[2.5]octane

CAS No.:

Cat. No.: VC17408302

Molecular Formula: C7H12FN

Molecular Weight: 129.18 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-5-azaspiro[2.5]octane -

Specification

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
IUPAC Name 7-fluoro-5-azaspiro[2.5]octane
Standard InChI InChI=1S/C7H12FN/c8-6-3-7(1-2-7)5-9-4-6/h6,9H,1-5H2
Standard InChI Key OQZATUYQJNVVPB-UHFFFAOYSA-N
Canonical SMILES C1CC12CC(CNC2)F

Introduction

7-Fluoro-5-azaspiro[2.5]octane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are known for their unique structural features, which include a nitrogen atom within a spiro ring system. The presence of a fluorine atom at the 7-position adds specific chemical and physical properties to this compound, making it a valuable building block in organic synthesis.

Synthesis and Preparation

The synthesis of 7-fluoro-5-azaspiro[2.5]octane typically involves complex organic reactions that require careful control of conditions to achieve the desired stereochemistry and purity. While specific synthesis routes are not detailed in the available literature, general strategies for azaspiro compounds often involve annulation reactions or the use of chiral auxiliaries to control stereochemistry .

Applications and Uses

7-Fluoro-5-azaspiro[2.5]octane is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The fluorine atom can significantly influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable component in drug design.

Safety and Handling

While specific safety data for 7-fluoro-5-azaspiro[2.5]octane are not detailed, compounds with similar structures often require careful handling due to potential toxicity and reactivity. General precautions include wearing protective gear and working in a well-ventilated area.

Research Findings

Research on azaspiro compounds, including 7-fluoro-5-azaspiro[2.5]octane, is ongoing, with a focus on their potential applications in medicinal chemistry. The unique structural features of these compounds make them interesting candidates for studying biological activity and pharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator